molecular formula C23H21ClN4O4S B2880401 N-(4-chlorobenzyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide CAS No. 1021215-92-8

N-(4-chlorobenzyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B2880401
CAS No.: 1021215-92-8
M. Wt: 484.96
InChI Key: BWIYZSWVRDGHBC-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a useful research compound. Its molecular formula is C23H21ClN4O4S and its molecular weight is 484.96. The purity is usually 95%.
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Scientific Research Applications

Molecular Interaction and Pharmacophore Models

Compounds with structures similar to the specified chemical have been studied for their molecular interactions with specific receptors, such as the CB1 cannabinoid receptor. For example, research on the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) provides insights into molecular orbital methods, conformational analysis, and the development of unified pharmacophore models for CB1 receptor ligands (Shim et al., 2002). This research helps understand the steric and electrostatic interactions that contribute to the binding affinity and activity of such compounds, which could be relevant to the study of N-(4-chlorobenzyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide.

Synthesis and Biological Evaluation

The synthesis and biological evaluation of novel pyrazolopyrimidines derivatives highlight the methods for creating compounds with potential anticancer and anti-inflammatory properties (Rahmouni et al., 2016). These studies provide a framework for synthesizing and testing similar compounds, including this compound, for various biological activities.

Combinatorial Chemistry and Library Generation

Research on the generation of libraries of fused pyridine-4-carboxylic acids, including pyrazolo[3,4-b]pyridines, demonstrates the utility of Combes-type reactions for creating diverse compound libraries (Volochnyuk et al., 2010). These libraries are crucial for drug discovery and development, providing a rich source of compounds for screening against various biological targets.

Chemical Structure and Interaction Analysis

The study of N-(chlorophenyl)pyridinecarboxamides provides detailed insights into the electronic properties and interaction landscapes of such compounds, including crystal structures and physicochemical studies (Gallagher et al., 2022). This research is instrumental in understanding how structural variations affect the physical properties and biological activities of compounds, which could be applied to the study of this compound.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-1-(1,1-dioxothiolan-3-yl)-6-(furan-2-yl)-3-methylpyrazolo[3,4-b]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN4O4S/c1-14-21-18(23(29)25-12-15-4-6-16(24)7-5-15)11-19(20-3-2-9-32-20)26-22(21)28(27-14)17-8-10-33(30,31)13-17/h2-7,9,11,17H,8,10,12-13H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWIYZSWVRDGHBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=CO3)C(=O)NCC4=CC=C(C=C4)Cl)C5CCS(=O)(=O)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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